

Application Notes and Protocols for Investigating Cardiac Arrhythmia Models Using ATX-II

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Compound of Interest

Compound Name:	Atx II
CAS No.:	60748-45-0
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Introduction

Anemonia viridis toxin II (ATX-II), a potent neurotoxin isolated from the sea anemone *Anemonia viridis*, serves as a critical pharmacological tool for studying the mechanisms of cardiac arrhythmias.[1] ATX-II selectively targets voltage-gated sodium channels (Nav), slowing their inactivation and thereby inducing a persistent or "late" inward sodium current (INa,L).[2] This action mimics the pathophysiological conditions observed in certain genetic and acquired cardiac channelopathies, such as Long QT Syndrome type 3 (LQT3), making ATX-II an invaluable agent for creating robust in vitro and in vivo models of cardiac arrhythmia.[1][3]

These application notes provide detailed protocols for utilizing ATX-II to investigate cardiac arrhythmia models, focusing on patch-clamp electrophysiology, optical mapping of isolated hearts, and in vivo electrocardiogram (ECG) monitoring.

Mechanism of Action

ATX-II binds to site 3 on the extracellular loop of voltage-gated sodium channels, affecting the movement of the domain IV voltage-sensor.[2] This interaction slows the conformational changes required for channel inactivation without significantly altering channel activation. The primary consequence in cardiomyocytes is the enhancement of the late inward sodium current (I_{Na,L}), which prolongs the action potential duration (APD).[1][4] This APD prolongation can lead to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are cellular triggers for cardiac arrhythmias.[5][6][7] Furthermore, the increased intracellular sodium concentration can lead to calcium overload through the sodium-calcium exchanger, contributing to arrhythmogenesis.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of ATX-II on various cardiac electrophysiological parameters as reported in the literature.

Table 1: Electrophysiological Effects of ATX-II on Cardiac Preparations

Parameter	Species/Cell Type	ATX-II Concentration	Observed Effect	Reference(s)
Late Na ⁺ Current (I _{Na,L})	Rabbit Atrial Myocytes	EC50: 14 ± 2 nM	Increased I _{Na,L}	[9]
Late Na ⁺ Current (I _{Na,L})	Rabbit Ventricular Myocytes	EC50: 21 ± 5 nM	Increased I _{Na,L}	[9]
Late Na ⁺ Current (I _{Na,L})	Rat Ventricular Myocytes	3 nM	Four-fold increase in I _{Na,L}	[1]
Spontaneous Rate	Rabbit Pulmonary Vein	100 nM	Increased from 2.0 ± 0.1 to 2.9 ± 0.2 Hz	[3]
Early Afterdepolarizations (EADs)	Rabbit Pulmonary Vein	100 nM	Induced in 86% of preparations	[3]
Burst Firing	Rabbit Pulmonary Vein	100 nM	Induced in 100% of preparations	[3]
Cellular Arrhythmias	Mouse Ventricular Myocytes	1 nmol/L	Significant induction of arrhythmic events	[10]
Sarcomere Shortening	Human Ventricular Myocytes	EC50 = 0.012 μM	Positive inotropic effect	[11]

Table 2: ATX-II Concentrations for Inducing Arrhythmogenic Phenotypes

Arrhythmogenic Phenotype	Preparation	ATX-II Concentration Range	Reference(s)
Prolonged Action Potential	Various excitable tissues	10 - 100 nM	
Atrial Fibrillation	In vivo / Ex vivo	Not specified	[11]
Ventricular Tachycardia/Fibrillation	Langendorff-perfused rat heart	Not specified	[12]
Early Afterdepolarizations (EADs)	Guinea Pig Atrial Myocytes	10 nM	[1]
Delayed Afterdepolarizations (DADs)	Canine Ventricular Myocardium (M cells)	Not specified	[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring Late Sodium Current ($I_{Na,L}$) in Isolated Cardiomyocytes

This protocol details the measurement of ATX-II-induced late sodium current in isolated ventricular or atrial myocytes using the whole-cell patch-clamp technique.

1. Materials and Reagents:

- **Cardiomyocyte Isolation:** Standard enzymatic digestion protocols for isolating single ventricular or atrial myocytes from the species of interest.
- **External Solution (Tyrode's Solution):** (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

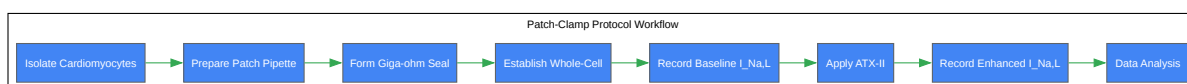
- Pipette (Internal) Solution: (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).
- ATX-II Stock Solution: Reconstitute lyophilized ATX-II in distilled water or aqueous buffer to a stock concentration of 10 μ M. Store in aliquots at -20°C.
- Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
- Borosilicate glass capillaries: For pulling patch pipettes.

2. Procedure:

- Isolate single cardiomyocytes using established procedures and allow them to stabilize in the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 M Ω when filled with the internal solution.
- Obtain a giga-ohm seal (>1 G Ω) on a single, healthy cardiomyocyte.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Set the holding potential to -100 mV to ensure the availability of sodium channels.
- Apply a depolarizing voltage step to -20 mV for 300 ms. The late sodium current is measured as the sustained inward current during the last 100 ms of this pulse.[13]
- Record baseline $I_{Na,L}$.
- Perfuse the cell with the external solution containing the desired concentration of ATX-II (e.g., 10 nM).[14]
- After a stable effect is reached (typically within 5 minutes), record the ATX-II-enhanced $I_{Na,L}$ using the same voltage protocol.
- To confirm the current is carried by sodium ions, a sodium channel blocker like tetrodotoxin (TTX) (30 μ M) can be applied at the end of the experiment.[13]

3. Data Analysis:

- Measure the peak sodium current and the late sodium current (average current during the final 100 ms of the depolarizing pulse).
- Calculate the ATX-II-induced increase in $I_{Na,L}$.
- Analyze changes in the inactivation kinetics of the sodium current.



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Patch-clamp experimental workflow.

Protocol 2: Optical Mapping of ATX-II-Induced Arrhythmias in Langendorff-Perfused Hearts

This protocol describes the use of optical mapping with voltage-sensitive dyes to visualize and analyze the spatiotemporal patterns of electrical activity and arrhythmias induced by ATX-II in an isolated, Langendorff-perfused heart.

1. Materials and Reagents:

- Langendorff Perfusion System: Constant pressure or constant flow system.^[15]
- Krebs-Henseleit Buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose; gassed with 95% O₂ / 5% CO₂.
- ATX-II Stock Solution: 10 μ M in water or buffer.
- Voltage-Sensitive Dye: e.g., di-4-ANEPPS.

- Excitation-Contraction Uncoupler: e.g., Blebbistatin (to minimize motion artifacts).[15]
- Optical Mapping System: High-speed camera, appropriate excitation light source, and emission filters.
- Pacing Electrodes: For controlled stimulation of the heart.

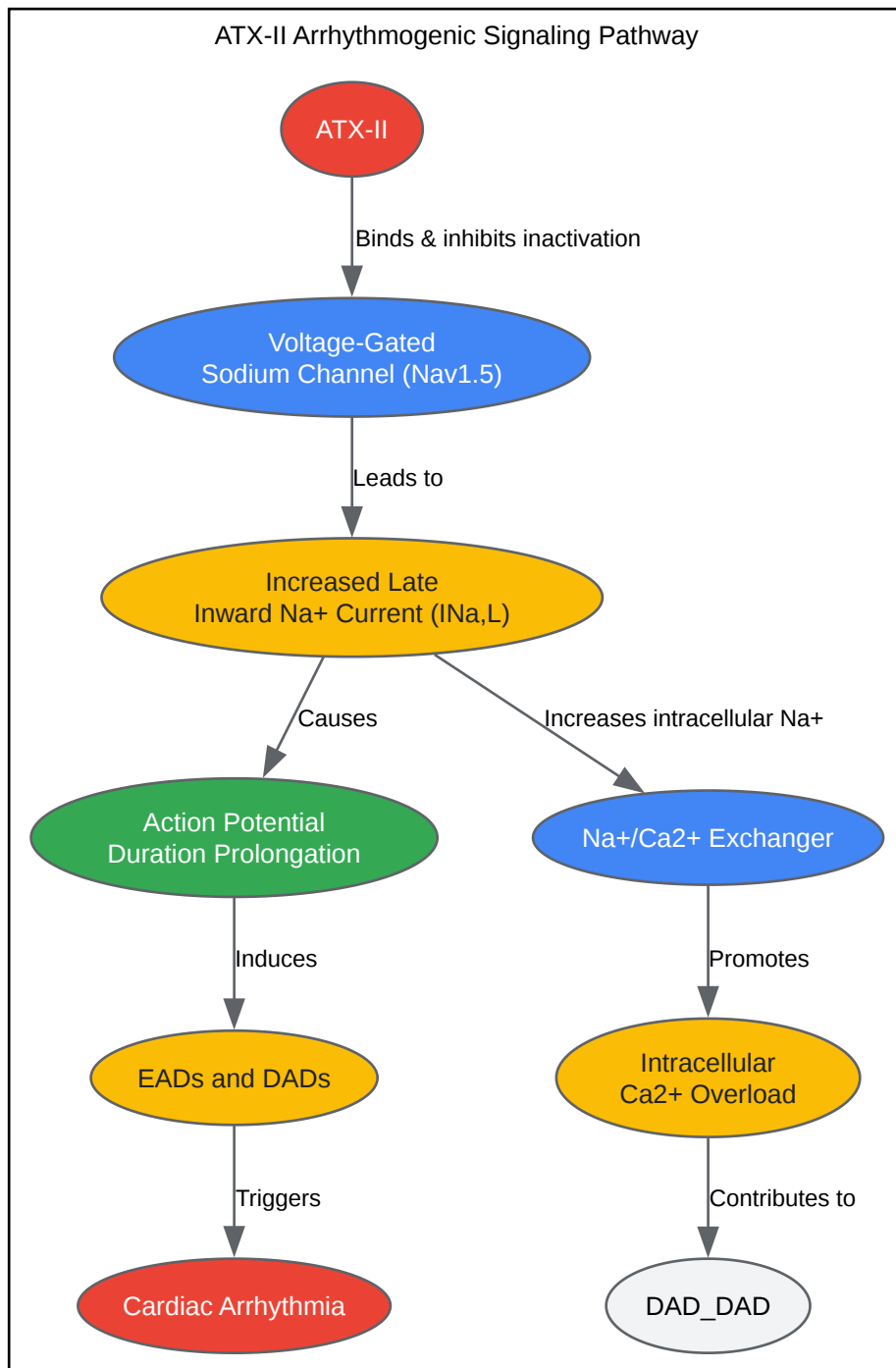
2. Procedure:

- Isolate the heart from an anesthetized animal (e.g., rat, rabbit) and cannulate the aorta on the Langendorff apparatus.
- Perfuse the heart with Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg for a rat heart) or flow rate.[15]
- Allow the heart to stabilize for at least 20-30 minutes.
- Load the heart with the voltage-sensitive dye by perfusing it through the coronary circulation.
- Perfuse with the excitation-contraction uncoupler (e.g., blebbistatin) to reduce motion artifacts.
- Position the heart in the optical mapping setup and acquire baseline recordings during sinus rhythm and/or controlled pacing.
- Introduce ATX-II into the perfusate at the desired concentration (e.g., 5-20 nM).
- Record the changes in action potential propagation and duration across the epicardial surface.
- Use pacing protocols (e.g., programmed electrical stimulation with S1-S2 protocols) to assess arrhythmia inducibility.[12]
- Record any spontaneous or induced arrhythmic events.

3. Data Analysis:

- Generate activation maps to visualize the spread of electrical activation.

- Calculate conduction velocity.
- Measure action potential duration (APD) at different locations to assess for spatial heterogeneity.
- Identify the origin and propagation patterns of any arrhythmias (e.g., focal activity, reentry).



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Signaling pathway of ATX-II-induced arrhythmia.

Protocol 3: In Vivo Electrocardiogram (ECG) Recording of ATX-II-Induced Arrhythmias in Rodents

This protocol outlines the procedure for recording ECGs in anesthetized rodents to assess the arrhythmogenic effects of systemically administered ATX-II.

1. Materials and Reagents:

- Rodent model: Mouse or rat.
- Anesthesia: e.g., Isoflurane.
- ECG recording system: Bioamplifier, data acquisition system, and subcutaneous needle electrodes.
- ATX-II solution for injection: Prepare a sterile solution of ATX-II in saline. The working solution should be prepared fresh on the day of the experiment.[16]
- Heating pad: To maintain the animal's body temperature.

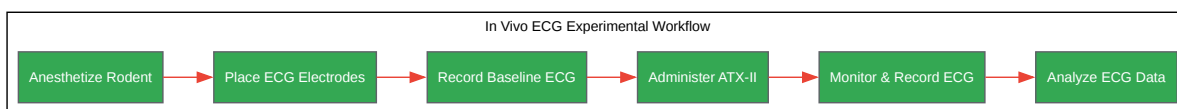
2. Procedure:

- Anesthetize the rodent using isoflurane (or other appropriate anesthetic).
- Place the animal on a heating pad to maintain body temperature at 37°C.
- Insert subcutaneous needle electrodes to record a standard lead II ECG configuration.
- Allow the animal to stabilize and record a baseline ECG for at least 10-15 minutes.
- Administer ATX-II via intravenous (e.g., tail vein) or intraperitoneal injection. The dose will need to be optimized for the specific animal model and desired effect.

- Continuously monitor and record the ECG for an extended period (e.g., 30-60 minutes) to observe the onset and characteristics of any arrhythmias.
- Monitor the animal's vital signs throughout the experiment.

3. Data Analysis:

- Measure heart rate, PR interval, QRS duration, and QT interval.
- Identify and quantify arrhythmic events such as premature ventricular contractions (PVCs), tachycardia, and atrioventricular block.
- Analyze changes in ECG morphology.



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In vivo ECG experimental workflow.

Conclusion

ATX-II is a powerful and specific tool for inducing a late sodium current, thereby creating reliable and reproducible models of cardiac arrhythmia. The protocols provided herein offer a starting point for researchers to investigate the electrophysiological consequences of enhanced $I_{Na,L}$ at the cellular, tissue, and whole-animal levels. These models are essential for elucidating the fundamental mechanisms of arrhythmogenesis and for the preclinical evaluation of novel anti-arrhythmic therapies. Careful optimization of experimental conditions, particularly ATX-II concentration and exposure time, is crucial for achieving consistent and meaningful results.

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